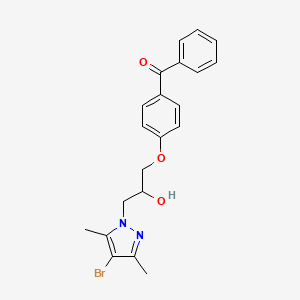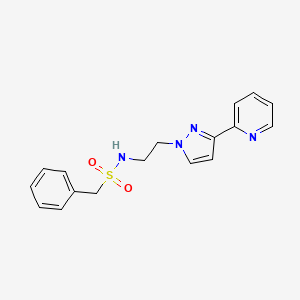
1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The phenyl, pyridin-2-yl, and pyrazol-1-yl groups are all aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Organometallic Chemistry
Research in organometallic chemistry explores the synthesis and properties of organotin derivatives, demonstrating the potential of pyridyl functionalized bis(pyrazol-1-yl)methanes in forming symmetric adducts with diorganotin dichlorides. These compounds exhibit significant cytotoxic activity against Hela cells, highlighting their potential in medicinal chemistry and drug development (Li et al., 2010).
Supramolecular Chemistry
In supramolecular chemistry, studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have reported their structures and potential as ligands for metal coordination. These compounds are involved in forming hydrogen-bonded dimers, layers, and chains, contributing to the understanding of molecular and supramolecular architectures (Jacobs et al., 2013).
Catalysis
Catalysis research has focused on the synthesis of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for transfer hydrogenation of ketones, indicating the versatility of sulfonamide derivatives in catalytic reactions. These catalysts demonstrate high activity and the ability to conduct reactions under air without basic additives or halide abstractors, offering a greener alternative for ketone hydrogenation processes (Ruff et al., 2016).
Molecular Synthesis
Further contributions to molecular synthesis include the development of heterocyclic compounds based on sulfonamido moieties, showcasing their application in the creation of new antibacterial agents. The synthesis strategies involve reactions with various active methylene compounds, highlighting the role of sulfonamido groups in the diversification of molecular structures (Azab et al., 2013).
Electrochemical Applications
Electrochemical studies have introduced Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes as recyclable hydroamination catalysts. This research underscores the potential of such complexes in sustainable catalysis, with applications in the intramolecular hydroamination of amines to form valuable organic compounds (Tregubov et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-24(23,14-15-6-2-1-3-7-15)19-11-13-21-12-9-17(20-21)16-8-4-5-10-18-16/h1-10,12,19H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWKCISGFJKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2770201.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(2,3-dichlorobenzyl)oxy]iminoformamide](/img/structure/B2770202.png)
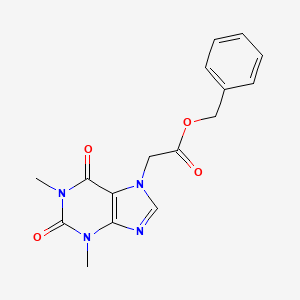
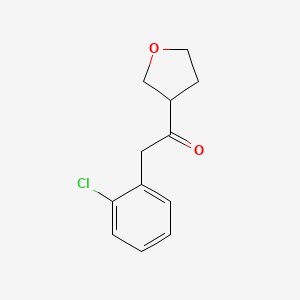
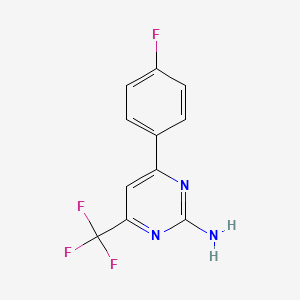
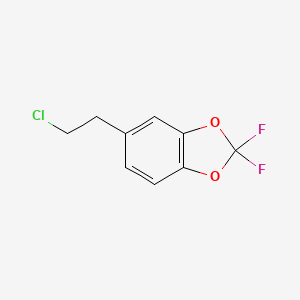
![Ethyl cyano[3-(pyrrolidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2770212.png)
![5-[(4-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2770215.png)
![4-chloro-N-[[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2770216.png)
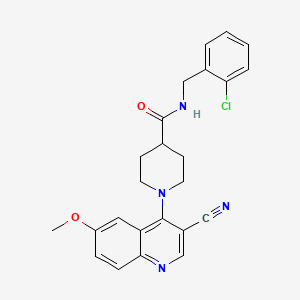
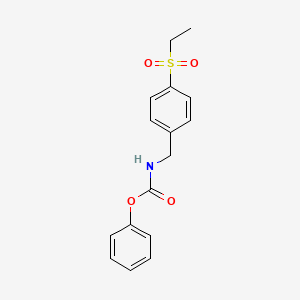
![dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2770219.png)
